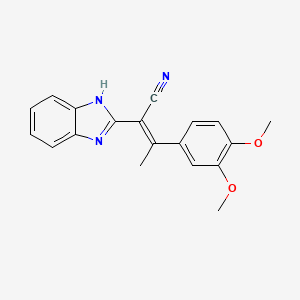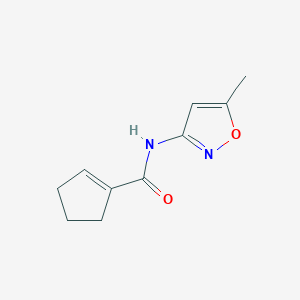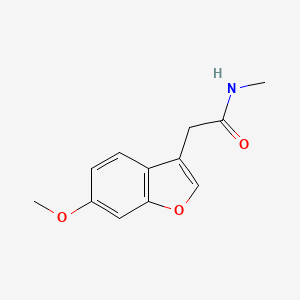![molecular formula C15H12N2O3 B7455179 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione, also known as MIPO, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines, reduce oxidative stress, and regulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, inhibit the activity of various enzymes involved in inflammation, and regulate the expression of various genes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular signaling pathways. However, one limitation of 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione's therapeutic effects and to optimize its pharmacological properties for clinical use.
Synthesemethoden
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione can be synthesized through a multi-step process involving the reaction between 1-methylpyrrole-2-carboxylic acid and phthalic anhydride. The resulting product is then subjected to various purification techniques to obtain 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione in its pure form.
Wissenschaftliche Forschungsanwendungen
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione has been extensively studied for its potential therapeutic applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[2-(1-methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-16-8-4-7-12(16)13(18)9-17-14(19)10-5-2-3-6-11(10)15(17)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBVNRHZHAHTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455096.png)

![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)


![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)

![3-[(2-Methoxyphenyl)methyl]-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7455160.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)
![N-(4-chlorophenyl)-2-[(3E)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B7455187.png)
